2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Study
A study involved synthesizing heterosubstituted chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These compounds were evaluated for their antimicrobial activity, contributing to research in the field of medicinal chemistry (Joshi et al., 2012).
Chemical Synthesis Techniques
Another study reported the aqueous synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. This research contributes to the field of organic chemistry by exploring efficient synthesis methods (Mohan, Rao, & Adimurthy, 2013).
Development of Fluorescent Molecular Rotors
Research was conducted to create a library of fluorescent molecular rotors synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This study is significant in the field of materials science, especially in the development of advanced sensing materials (Jadhav & Sekar, 2017).
Antimicrobial Evaluations
Various studies have synthesized compounds using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives for antimicrobial evaluations. Such research is pivotal in discovering new antimicrobial agents (Ladani et al., 2009).
Corrosion Inhibition Studies
A derivative of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde was studied for its inhibitive effect on steel corrosion in hydrochloric acid solution. This research is important for industrial applications, particularly in corrosion prevention (Ghazoui et al., 2013).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines through radical reactions, as mentioned earlier, could potentially affect various biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines and their derivatives have been associated with a wide range of applications in medicinal chemistry , suggesting that they could have diverse molecular and cellular effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been found to interact with various enzymes and proteins, particularly in the context of oxidation reactions . For instance, it can form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction . The nature of these interactions is largely dependent on the nature of the substituents on the ligands and the anions of the copper salts .
Cellular Effects
For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUXCPYODYBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.